丽格木宁

描述

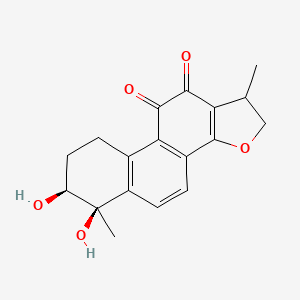

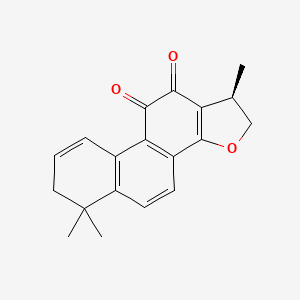

Ligularinine is a term that appears to be related to a class of natural products known as sesquiterpenes, which are derived from plants such as Ligularia lankongensis. These compounds are of interest due to their complex molecular structures and potential biological activities. The papers provided focus on the synthesis and structural elucidation of these compounds, particularly ligularone and isoligularone, which are likely related to ligularinine .

Synthesis Analysis

The synthesis of these natural products involves multiple steps, starting from readily available precursors. For instance, the synthesis of oxygenated bisabolane sesquiterpenes from Ligularia lankongensis was achieved by using R-(-)-carvone as a starting material. The process included Brown allylation, vanadium-catalyzed epoxidation, and the Mitsunobu reaction to establish the correct stereochemistry . Another approach for synthesizing racemic ligularone and isoligularone involved starting from a decahydronaphthalene derivative, followed by a KF-catalyzed reaction with nitrophenylthiopropene . A similar racemic synthesis of ligularone was described using a diene adduct approach, which involved several steps including reflux, silica gel treatment, reduction, dehydration, and desulfurization to achieve the final product . The synthesis of racemic ligularone and isoligulatone also utilized a furannulation reaction starting from a hexahydro-naphthalen-dione .

Molecular Structure Analysis

The determination of the molecular structure, particularly the stereochemistry of these compounds, is crucial for understanding their biological activity. The relative and absolute configurations of the bisabolane sesquiterpene were determined by comparing the synthesized stereoisomers' NMR spectra to the natural product, leading to the establishment of the 6R,8S,10S configuration . The stereochemistry of other synthesized compounds, such as furanoeremophilan-3,6-dione, was discussed using NMR spectrometry, which is a powerful tool for elucidating the arrangement of atoms within a molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ligularinine-related compounds are diverse and include allylation, epoxidation, the Mitsunobu reaction, furannulation, and catalytic reduction. These reactions are carefully chosen to build up the complex molecular architecture of the sesquiterpenes while controlling the stereochemistry. For example, the Brown allylation is used to introduce an allyl group in a stereoselective manner, and the vanadium-catalyzed epoxidation is employed to introduce an epoxide functional group, which is a key step in the synthesis .

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of ligularinine or its related compounds, such properties are typically characterized by techniques like NMR, infrared spectroscopy, and mass spectrometry. These techniques help in confirming the identity and purity of the synthesized compounds. The NMR spectra of the synthesized ligularone were found to be identical to those of the natural product, indicating successful synthesis .

科学研究应用

化学成分和结构分析

- 丽格木宁与其他吡咯里西啶生物碱(如丽格里定、新丽格里定和丽格里辛)一起被鉴定为齿叶橐吾根和地上部分的成分。这些化合物的结构是利用光谱数据和化学转化方法阐明的 (浅田和古鲁屋,1984)。

遗传毒性研究

- 丽格木宁和其他吡咯里西啶生物碱一起被研究用于大鼠肝细胞中的 DNA 修复合成。值得注意的是,丽格木宁是两种没有引发 DNA 修复的生物碱之一,表明其与其他吡咯里西啶生物碱相比具有独特的生化特性 (森等人,1985)。

药理研究

- 包括丽格木宁在内的橐吾属植物的药理研究旨在提供这些植物的科学鉴定和表征。此类研究涉及各种分析技术,如紫外、薄层色谱和显微鉴定 (程玉怀,2011)。

橐吾属植物中的化学表征

- 对含有丽格木宁的橐吾属植物的研究包括分离和表征各种化合物。这些研究有助于了解这些植物的化学多样性和潜在药理应用 (巩等人,2018)。

草药研究

- 对含有丽格木宁的橐吾属植物等草药的研究包括探讨其传统用途和潜在治疗应用。这包括调查各种生物活性成分及其在治疗人类疾病中的作用 (罗伊乔杜里等人,2022)。

民族药学意义

- 民族药学趋势通常包括对含有丽格木宁的橐吾等植物的研究。这些研究将传统知识与现代科学研究联系起来,深入了解这些植物的药用价值 (吉拉尼和阿塔乌尔拉赫曼,2005)。

作用机制

Target of Action

Ligularinine is a potent inhibitor of Chinese hamster ovary cell kinase and an analog of human protein kinases . These kinases play a crucial role in various cellular processes, including cell division, growth, and death.

Mode of Action

Ligularinine interacts with its targets, the kinases, by binding to their active sites. This binding inhibits the activity of the kinases, leading to changes in the cellular processes that these kinases regulate .

Result of Action

Ligularinine exhibits strong anticancer activity against a variety of tumor cells by inducing apoptosis, or programmed cell death . By inhibiting kinase activity, Ligularinine disrupts the normal functioning of the cells, leading to cell death.

属性

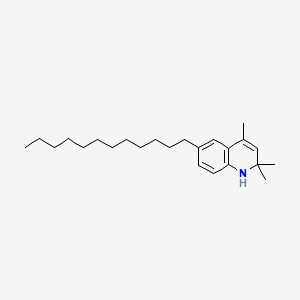

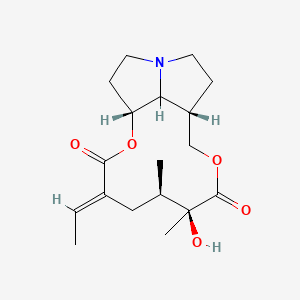

IUPAC Name |

(1R,4E,6R,7S,11S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11-,13-,14-,15?,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCJHQOYFUIMG-WCICKULTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@](C(=O)OC[C@H]2CCN3C2[C@@H](CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90364-90-2 | |

| Record name | Ligularinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。